molecular formula C16H17FN2O2 B1437139 N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide CAS No. 1020057-33-3

N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide

Cat. No. B1437139
CAS RN: 1020057-33-3
M. Wt: 288.32 g/mol
InChI Key: DZWXIICDMUDDOW-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide, also known as NFP-2P, is an organic compound of the benzamide family. It is a white, odorless, crystalline solid with a melting point of 97-98°C. NFP-2P is typically used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in scientific research as a tool to study the biochemical and physiological effects of various compounds on cells and organisms.

Scientific Research Applications

Novel Crystalline Forms and Applications

Some compounds, similar in structure to N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide, have been studied for their potential applications in treating various disorders, including asthma, gastrointestinal diseases, pain, and depression. For example, novel crystalline forms of related compounds have been claimed for their utility in treating a diverse range of disorders, showcasing the broad therapeutic potential of such molecules (Norman, 2008).

Fluorescence Detection

Compounds with structural similarities have been utilized as fluorescent probes for detecting metal ions, demonstrating their potential in analytical chemistry. Specifically, derivatives of 2-aminobenzamide have been fabricated for the dual off–on and on–off fluorescent detection of Zn2+/Cd2+ ions, indicating the versatility of such compounds in sensing applications (Xu et al., 2014).

Radiolabeling for Imaging

Arylpropylsulphonamides, structurally related to the compound , have been explored as ligands for AMPA receptors, with applications in cerebral imaging using positron emission tomography (PET). This highlights the potential use of similar compounds in the development of radiotracers for neurological studies (Kronenberg et al., 2007).

Antitumor Activity

Amino acid ester derivatives containing functional groups similar to N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide have been synthesized and shown to possess antitumor activity, specifically against leukemia and liver cancer cell lines. This underscores the therapeutic potential of such compounds in oncology (Xiong et al., 2009).

Antibacterial Agents

Newly synthesized compounds with fluorine-containing functional groups have demonstrated promising antibacterial activities, suggesting the application of similar compounds in developing new antibiotics (Holla et al., 2003).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-2-9-21-15-6-4-3-5-12(15)16(20)19-14-10-11(18)7-8-13(14)17/h3-8,10H,2,9,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWXIICDMUDDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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